molecular formula C21H24N2O5 B2901299 3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-58-9

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B2901299
CAS RN: 852155-58-9
M. Wt: 384.432
InChI Key: PEGWXSMPPUAIAB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potent activator of the innate immune system in mice, leading to the development of clinical trials in humans.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is not fully understood, but it is believed to activate the innate immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing cytokine production, this compound has been shown to increase vascular permeability and decrease blood flow to tumors. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It is also relatively inexpensive compared to other anti-cancer agents. However, this compound has several limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide. One area of interest is in identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Another area of interest is in developing new formulations of this compound that can improve its solubility and increase its half-life. Finally, there is interest in combining this compound with other anti-cancer agents to improve its efficacy.

Synthesis Methods

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis begins with the reaction of 2-methoxyphenol with 2-(bromomethyl)pyrrolidine to form the intermediate 2-(2-methoxyphenoxy)ethylpyrrolidine. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product, this compound.

Scientific Research Applications

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. Clinical trials have also been conducted to test the safety and efficacy of this compound in cancer patients. While some trials have shown promising results, others have been inconclusive.

properties

IUPAC Name

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-8-5-4-7-16(17)23(14-22-12-6-9-20(22)24)21(25)15-10-11-18(27-2)19(13-15)28-3/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGWXSMPPUAIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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